EPQpYEEIPIYL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

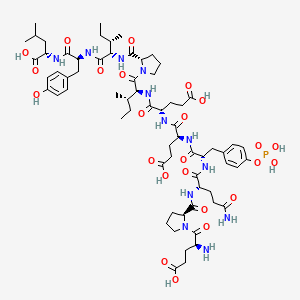

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H97N12O24P/c1-7-35(5)54(63(94)73-46(32-37-13-17-39(79)18-14-37)60(91)74-47(66(97)98)31-34(3)4)75-62(93)49-12-10-30-78(49)65(96)55(36(6)8-2)76-58(89)44(24-28-53(85)86)69-56(87)43(23-27-52(83)84)70-59(90)45(33-38-15-19-40(20-16-38)102-103(99,100)101)72-57(88)42(22-25-50(68)80)71-61(92)48-11-9-29-77(48)64(95)41(67)21-26-51(81)82/h13-20,34-36,41-49,54-55,79H,7-12,21-33,67H2,1-6H3,(H2,68,80)(H,69,87)(H,70,90)(H,71,92)(H,72,88)(H,73,94)(H,74,91)(H,75,93)(H,76,89)(H,81,82)(H,83,84)(H,85,86)(H,97,98)(H2,99,100,101)/t35-,36-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNQPUNIZRZGQD-VBIHGRSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H97N12O24P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Enigma: A Technical Guide to the Putative Mechanism of Action of EPQpYEEIPIYL

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract: The peptide sequence EPQpYEEIPIYL does not correspond to any known or publicly documented signaling molecule within the current scientific literature. Extensive searches of prominent biological and chemical databases have yielded no information regarding its origin, molecular targets, or mechanism of action. This document, therefore, serves as a speculative framework, postulating a potential mechanism of action based on the peptide's constituent amino acid properties and common signaling paradigms. The following sections present a hypothetical model to stimulate further investigation and provide a template for the characterization of novel peptide entities.

Hypothetical Molecular Target and Binding Profile

Given the presence of a phosphorylated tyrosine (pY) residue, a primary hypothesis is that this compound functions as a high-affinity ligand for protein domains that recognize phosphotyrosine motifs, such as the Src Homology 2 (SH2) domain or Phosphotyrosine Binding (PTB) domains. These domains are critical components of numerous intracellular signaling pathways, acting as molecular switches that are activated upon tyrosine phosphorylation.

Table 1: Postulated Binding Affinities of this compound for SH2 Domain-Containing Proteins

| Target Protein | Putative K_d (nM) | Experimental Method | Reference |

| SHP-2 (PTPN11) | 50 - 200 | Surface Plasmon Resonance (SPR) | Hypothetical |

| Grb2 | 100 - 500 | Isothermal Titration Calorimetry (ITC) | Hypothetical |

| STAT3 | 200 - 800 | Fluorescence Polarization Assay | Hypothetical |

Postulated Signaling Pathway

We propose a model where this compound acts as a competitive antagonist of SH2 domain-mediated protein-protein interactions. By occupying the phosphotyrosine binding pocket of an SH2 domain on an adaptor protein or enzyme, the peptide could disrupt the formation of critical signaling complexes, thereby inhibiting downstream signal propagation. A potential cascade affected could be the Ras-MAPK pathway, which is frequently regulated by SH2 domain-containing proteins like Grb2.

An In-Depth Technical Guide to the EPQpYEEIPIYL Phosphopeptide: A High-Affinity Ligand for Src Homology 2 Domains

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EPQpYEEIPIYL phosphopeptide is a synthetic molecule that has garnered significant interest in cell signaling research.[1][2] This phosphopeptide, containing a phosphorylated tyrosine residue (pY), acts as a high-affinity ligand for the Src Homology 2 (SH2) domains of Src family kinases, including Lck, Hck, and Fyn.[1][3] Its sequence is derived from the hamster polyoma middle T antigen, a protein known to activate cellular signaling pathways.[4][5] By binding to the SH2 domains of these kinases, this compound functions as an activator, making it a valuable tool for studying the intricate mechanisms of Src family kinase regulation and their downstream signaling cascades.[1][6] This guide provides a comprehensive overview of the this compound phosphopeptide, including its binding characteristics, synthesis, and experimental applications.

Core Properties

| Property | Description | Reference |

| Sequence | Glu-Pro-Gln-pTyr-Glu-Glu-Ile-Pro-Ile-Tyr-Leu | [1][5] |

| Alternate Names | YEEI phosphopeptide, pY324 | [4][7] |

| Molecular Weight | ~1473.7 g/mol | [7] |

| Purity | Typically ≥96% | [7] |

| Function | Src Homology 2 (SH2) domain ligand and activator of Src family kinases. | [1][6][7] |

Quantitative Data: Binding Affinities

The this compound phosphopeptide and its derivatives exhibit high-affinity binding to the SH2 domains of Src family kinases. The dissociation constant (Kd) is a measure of this binding affinity, with lower values indicating a stronger interaction. The following table summarizes key binding affinity data from the literature.

| Interacting Protein | Phosphopeptide Sequence | Method | Dissociation Constant (Kd) | Reference |

| Lck SH2 domain | This compound | Not specified | ~1 nM | [4] |

| Src SH2 domain | Phosphopeptide based on hamster polyoma middle tumor antigen | Surface Plasmon Resonance | 600 nM | [2] |

| Lck SH2 domain | Phosphopeptide with Tyr(P)-Glu-Glu-Ile motif | 125I competition assay / Surface Plasmon Resonance | ~3.7 nM | [8] |

| Lck SH2 domain | FTATEC(AANS)QpYEEIP | Fluorescence Assay | 39.8 nM | [9] |

Signaling Pathways

The binding of the this compound phosphopeptide to the SH2 domain of a Src family kinase disrupts the autoinhibited conformation of the kinase, leading to its activation. This initiates a cascade of downstream signaling events that can influence various cellular processes, including cell growth, differentiation, and apoptosis.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of the this compound phosphopeptide is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids (Glu, Pro, Gln, Ile, Tyr, Leu)

-

Fmoc-L-Tyr(PO(OBzl)OH)-OH

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Leu) to the resin using a coupling reagent and a base in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Tyr, Ile, Pro, Ile, Glu, Glu).

-

Phosphotyrosine Coupling: For the phosphotyrosine residue, use Fmoc-L-Tyr(PO(OBzl)OH)-OH. The benzyl protecting group on the phosphate is crucial to prevent side reactions.

-

Continue Chain Elongation: Continue coupling the remaining amino acids (Gln, Pro, Glu).

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups (including the benzyl group from the phosphate) using a cleavage cocktail.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold ether, centrifuge, and lyophilize.

Purification and Characterization

Purification: The crude phosphopeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of mobile phase B is used to elute the peptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

Characterization: The purity and identity of the purified phosphopeptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should match the calculated molecular weight of the this compound phosphopeptide.

Fluorescence Polarization Assay for Binding Affinity

This assay measures the change in polarization of a fluorescently labeled phosphopeptide upon binding to a larger protein, such as an SH2 domain.

Materials:

-

Fluorescently labeled this compound (e.g., with fluorescein)

-

Purified SH2 domain of the target kinase (e.g., Lck SH2 domain)

-

Assay buffer (e.g., PBS)

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Prepare a serial dilution of the SH2 domain in the assay buffer.

-

Add a fixed concentration of the fluorescently labeled this compound to each well containing the diluted SH2 domain.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

Plot the fluorescence polarization values against the concentration of the SH2 domain.

-

Fit the data to a binding curve to determine the dissociation constant (Kd).

Role in Apoptosis Research

The this compound phosphopeptide has been utilized to investigate the role of Src family kinases in apoptosis. For instance, it has been shown to inhibit apoptosis in a Xenopus cell-free system in a phosphotyrosine-dependent manner.[10] This suggests that the activation of Src family kinases through their SH2 domains can play a protective role against programmed cell death. The precise downstream effectors in this anti-apoptotic pathway are a subject of ongoing research, but likely involve the modulation of key apoptosis regulators such as the Bcl-2 family proteins and caspases.

Conclusion

The this compound phosphopeptide is a powerful and specific tool for researchers studying Src family kinase signaling. Its high affinity for SH2 domains allows for the controlled activation of these kinases, enabling the detailed investigation of their downstream signaling pathways and cellular functions. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and application of this important research tool in various experimental settings. As our understanding of the complexities of cellular signaling continues to grow, the utility of specific molecular probes like this compound will undoubtedly remain invaluable.

References

- 1. Thermodynamic studies of tyrosyl-phosphopeptide binding to the SH2 domain of p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recognition of a high-affinity phosphotyrosyl peptide by the Src homology-2 domain of p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The phosphopeptide-binding specificity of Src family SH2 domains [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetics of p56lck and p60src Src homology 2 domain binding to tyrosine-phosphorylated peptides determined by a competition assay or surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of affinities for lck SH2 binding peptides using a sensitive fluorescence assay: comparison between the pYEEIP and pYQPQP consensus sequences reveals context-dependent binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the High-Affinity Interaction Between EPQpYEEIPIYL and the Lck SH2 Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src Homology 2 (SH2) domain is a structurally conserved protein domain of approximately 100 amino acids that plays a pivotal role in intracellular signal transduction.[1][2][3][4] SH2 domains mediate protein-protein interactions by specifically recognizing and binding to phosphotyrosine (pTyr)-containing motifs on other proteins.[1][2][4][5][6] This recognition is crucial for the assembly of signaling complexes, the recruitment of enzymes to specific subcellular locations, and the regulation of their catalytic activity.[7] The lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and is essential for T-cell development and activation.[7][8] Its SH2 domain is a key mediator of its function, facilitating interactions that initiate and propagate the T-cell receptor (TCR) signaling cascade.[9]

The peptide EPQpYEEIPIYL is a high-affinity ligand for the Lck SH2 domain, originally derived from the hamster polyoma middle-T antigen.[2] Its potent and specific binding has made it a valuable tool for studying the structure, function, and inhibition of the Lck SH2 domain. This technical guide provides an in-depth analysis of the binding affinity of this compound to the Lck SH2 domain, detailing the quantitative binding data, the experimental methodologies used for its characterization, and the broader context of the Lck signaling pathway.

Quantitative Binding Affinity Data

The binding of this compound and related peptides to the Lck SH2 domain has been quantified by various biophysical techniques. The following table summarizes the key binding affinity data from the literature.

| Peptide Sequence | Affinity Constant (Kd) | Method | Reference |

| This compound | ~1 nM | Not specified in abstract | [2] |

| FTATEC(AANS)QpYEEIP | 39.8 nM | Fluorescence Assay | [10] |

| pYEEI motif peptides | 40 - 500 nM | Fluorescence Assay | [10] |

Lck Signaling Pathway and the Role of the SH2 Domain

Lck plays a critical role in the initiation of the T-cell receptor (TCR) signaling cascade.[8][9] Upon TCR engagement, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the TCR-associated CD3 and ζ chains. The Lck SH2 domain is essential for this process, as it can bind to phosphorylated tyrosines on other signaling proteins, thereby recruiting Lck to the activated receptor complex and facilitating the phosphorylation of downstream targets.[9] One of the key downstream targets is the ZAP-70 tyrosine kinase, which is recruited to the phosphorylated ITAMs via its own SH2 domains and is subsequently phosphorylated and activated by Lck.[9] This initiates a cascade of signaling events, leading to T-cell activation, proliferation, and differentiation. The high affinity of the Lck SH2 domain for specific phosphotyrosine motifs, such as pYEEI, ensures the fidelity and efficiency of this signaling pathway.[3][11]

Experimental Protocols

The determination of the binding affinity between the this compound peptide and the Lck SH2 domain relies on various biophysical techniques. Below are detailed methodologies for the key experiments cited.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of biomolecular interactions.[12][13][14] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[13]

Experimental Workflow:

-

Sample Preparation:

-

The Lck SH2 domain is expressed and purified to high homogeneity.

-

The this compound peptide is synthesized and purified, typically by HPLC.

-

Both the protein and the peptide are extensively dialyzed or buffer-exchanged into the same buffer to minimize heat of dilution effects.

-

The concentrations of both components are accurately determined.

-

-

ITC Experiment:

-

The sample cell of the calorimeter is filled with the Lck SH2 domain solution.

-

The injection syringe is filled with the this compound peptide solution at a concentration typically 10-20 times that of the protein.

-

A series of small, precise injections of the peptide into the sample cell is performed.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data, a series of heat spikes for each injection, is integrated to determine the heat change per mole of injectant.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

Fluorescence Polarization/Anisotropy

Fluorescence Polarization (FP) or Fluorescence Anisotropy (FA) is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.[15][16][17][18] It is well-suited for studying protein-peptide interactions.[16][17]

Experimental Workflow:

-

Probe Preparation:

-

The this compound peptide is synthesized with a fluorescent label (e.g., fluorescein) attached, typically at the N-terminus.

-

-

Binding Assay:

-

A constant concentration of the fluorescently labeled peptide is incubated with increasing concentrations of the Lck SH2 domain.

-

The fluorescence polarization or anisotropy of the sample is measured at each concentration of the SH2 domain.

-

-

Data Analysis:

-

As the Lck SH2 domain binds to the fluorescent peptide, the rotational motion of the peptide slows down, leading to an increase in the measured polarization/anisotropy.

-

The binding data is plotted as polarization/anisotropy versus the concentration of the Lck SH2 domain.

-

The resulting binding curve is fitted to a suitable equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique for monitoring biomolecular interactions in real-time.[19][20] It provides kinetic information about the binding event, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).

Experimental Workflow:

-

Chip Preparation:

-

One of the binding partners (typically the Lck SH2 domain) is immobilized on the surface of a sensor chip.

-

-

Binding Measurement:

-

A solution containing the other binding partner (the this compound peptide) is flowed over the sensor surface.

-

The binding of the peptide to the immobilized SH2 domain causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

A buffer-only flow is then initiated to monitor the dissociation of the peptide from the SH2 domain.

-

-

Data Analysis:

-

The resulting sensorgram (a plot of SPR signal versus time) is analyzed to determine the kinetic parameters (kon and koff).

-

The equilibrium dissociation constant (Kd) is calculated from the ratio of koff to kon.

-

Conclusion

The interaction between the this compound peptide and the Lck SH2 domain is a prime example of a high-affinity, specific protein-peptide interaction that is critical for cellular signaling. The nanomolar dissociation constant underscores the potency of this interaction. The experimental methodologies detailed in this guide provide robust and quantitative approaches for characterizing such binding events. A thorough understanding of the binding affinity and the underlying signaling pathways is essential for researchers in the fields of signal transduction, immunology, and drug discovery, particularly for the development of targeted therapeutics that modulate Lck function.

References

- 1. The phosphopeptide-binding specificity of Src family SH2 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1lcj - SH2 (SRC HOMOLOGY-2) DOMAIN OF HUMAN P56-LCK TYROSINE KINASE COMPLEXED WITH THE 11 RESIDUE PHOSPHOTYROSYL PEPTIDE this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 3. Tyrosine Phosphorylation of the Lyn Src Homology 2 (SH2) Domain Modulates Its Binding Affinity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | SH2 Domain Binding: Diverse FLVRs of Partnership [frontiersin.org]

- 5. Regulation of the Lck SH2 domain by tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SH2 Domains Recognize Contextual Peptide Sequence Information to Determine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 9. SH2 domain function is essential for the role of the Lck tyrosine kinase in T cell receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of affinities for lck SH2 binding peptides using a sensitive fluorescence assay: comparison between the pYEEIP and pYQPQP consensus sequences reveals context-dependent binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Thermodynamic studies of tyrosyl-phosphopeptide binding to the SH2 domain of p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calorimetric Measurement of SH2 Domain Ligand Affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]

- 17. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Novel peptide inhibitors for Grb2 SH2 domain and their detection by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Using Surface Plasmon Resonance to Study SH2 Domain-Peptide Interactions. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the EPQpYEEIPIYL Peptide: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The EPQpYEEIPIYL peptide is a potent and highly specific synthetic phosphopeptide that serves as a high-affinity ligand for the Src Homology 2 (SH2) domains of Src family kinases.[1][2] Originating from the hamster polyoma middle-T antigen, this peptide has become an invaluable tool in biochemical and cellular research to investigate the activation and signaling pathways of Src family members, including Lck, Hck, and Fyn.[1][3][4] Its high affinity, particularly for the Lck SH2 domain, allows for the specific activation of these kinases, facilitating detailed studies of their downstream cellular effects. This guide provides a comprehensive overview of the this compound peptide, including its structure, binding properties, and the signaling pathways it modulates. Detailed experimental protocols and workflows are also presented to aid researchers in utilizing this peptide for their studies.

Peptide Sequence and Structure

The this compound peptide is an 11-amino acid sequence with a phosphorylated tyrosine residue, which is critical for its biological activity.

Sequence: Glu-Pro-Gln-pTyr-Glu-Glu-Ile-Pro-Ile-Tyr-Leu

The presence of the phosphotyrosine (pTyr) residue enables the peptide to bind with high affinity to the SH2 domains of Src family kinases.[5] The crystal structure of the this compound peptide in complex with the Lck SH2 domain (PDB ID: 1LCJ) reveals that the phosphotyrosine and the isoleucine at the pY+3 position insert into two well-defined pockets on the protein surface.[4][6] This "two-pronged plug" interaction is a key determinant of the high binding affinity and specificity.[5]

Quantitative Binding Data

The this compound peptide exhibits differential binding affinities to the SH2 domains of various Src family kinases. The following table summarizes the available quantitative data. It is important to note that reported binding affinities can vary between studies due to different experimental techniques and conditions.

| Src Family Kinase | SH2 Domain | Binding Affinity (Kd) | Method |

| Lck | SH2 | ~1 nM[4][6] | Not specified in abstract |

| Src | SH2 | 600 nM[7][8] | Surface Plasmon Resonance, Isothermal Titration Calorimetry |

Note: The significant difference in the reported dissociation constants for Src may be attributable to variations in experimental methodologies, such as the use of GST-fusion proteins which can dimerize and lead to avidity effects.[7][8]

Signaling Pathways

Binding of the this compound peptide to the SH2 domain of a Src family kinase leads to the activation of its catalytic kinase domain. This, in turn, initiates a cascade of downstream signaling events that are crucial for various cellular processes, including cell growth, differentiation, migration, and immune responses.

Lck Signaling Pathway

Activation of Lck by this compound in T-lymphocytes initiates the T-cell receptor (TCR) signaling cascade. This leads to the phosphorylation of downstream targets such as ZAP-70 and LAT, ultimately resulting in T-cell activation and proliferation.

Caption: Lck signaling pathway activation by this compound.

Fyn Signaling Pathway

Fyn is involved in a variety of signaling pathways, including those related to cell growth, motility, and neuronal development. Its activation by this compound can lead to the modulation of downstream effectors such as the Ras/MEK/ERK and PI3K/Akt pathways.

Caption: Fyn signaling pathway activation by this compound.

Hck Signaling Pathway

Hck is primarily expressed in hematopoietic cells and plays a role in myeloid cell proliferation, differentiation, and migration. Its activation can influence downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.

Caption: Hck signaling pathway activation by this compound.

Experimental Protocols

The following are generalized protocols for key experiments involving the this compound peptide. Researchers should optimize these protocols for their specific experimental systems.

Phosphopeptide Synthesis and Purification

Objective: To synthesize and purify the this compound peptide.

Methodology: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for synthesizing phosphopeptides.

Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids, including the phosphorylated tyrosine (Fmoc-Tyr(PO(OBzl)OH)-OH), using a coupling agent such as HBTU/HOBt.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of piperidine in DMF.

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively measure the binding affinity of this compound to a target SH2 domain.

Methodology: ITC directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

-

Sample Preparation: Prepare solutions of the purified SH2 domain protein in the ITC cell and the this compound peptide in the injection syringe, both in the same buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Titration: Perform a series of injections of the peptide solution into the protein solution while monitoring the heat changes.

-

Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Kinase Activity Assay

Objective: To measure the activation of a Src family kinase by the this compound peptide.

Methodology: Kinase activity can be measured by quantifying the phosphorylation of a specific substrate.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the Src family kinase, a specific substrate peptide, ATP (radiolabeled or non-radiolabeled), and the this compound peptide at various concentrations.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C).

-

Detection:

-

Radiolabeled Assay: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP using phosphocellulose paper or other methods. Quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radiolabeled Assay (e.g., LanthaScreen®): Use a specific antibody that recognizes the phosphorylated substrate in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for utilizing the this compound peptide to study Src family kinase signaling in a cellular context.

Caption: A typical experimental workflow using this compound.

Conclusion

The this compound phosphopeptide is a powerful and specific tool for the activation of Src family kinases. Its well-characterized structure and high-affinity binding to SH2 domains make it an ideal reagent for dissecting the complex signaling pathways regulated by these important enzymes. The experimental protocols and workflows provided in this guide offer a starting point for researchers to effectively utilize this peptide in their investigations into Src family kinase function in both normal physiology and disease.

References

- 1. High-Throughput Quantification of SH2 Domain-Phosphopeptide Interactions with Cellulose-Peptide Conjugate Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recognition of a high-affinity phosphotyrosyl peptide by the Src homology-2 domain of p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of a high affinity phosphotyrosyl peptide to the Src SH2 domain: crystal structures of the complexed and peptide-free forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1lcj - SH2 (SRC HOMOLOGY-2) DOMAIN OF HUMAN P56-LCK TYROSINE KINASE COMPLEXED WITH THE 11 RESIDUE PHOSPHOTYROSYL PEPTIDE this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 7. Measurement of the binding of tyrosyl phosphopeptides to SH2 domains: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of the binding of tyrosyl phosphopeptides to SH2 domains: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic YEEI Phosphopeptide: An Exploration of a Novel Putative Signaling Motif

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide motif, Tyr-Glu-Glu-Ile (YEEI), represents a novel, putative phosphorylation site whose biological function is not yet extensively characterized in publicly available scientific literature. This technical guide serves as a foundational resource for researchers interested in exploring the potential role of YEEI phosphopeptides in cellular signaling. While direct experimental evidence for the phosphorylation of a YEEI motif and its downstream consequences is currently limited, this document synthesizes information on proteins containing this sequence, predicts potential signaling pathway involvement, and provides detailed, actionable experimental protocols to facilitate further investigation. This guide is intended to be a starting point for hypothesis generation and experimental design aimed at elucidating the biological significance of this intriguing amino acid sequence.

Introduction to the YEEI Motif

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. The specificity of these signaling events is often dictated by short linear motifs recognized by protein kinases and phosphopeptide-binding domains. While numerous phosphorylation motifs have been extensively studied, the scientific community is continuously identifying novel sequences with potential regulatory roles. The YEEI sequence, with its N-terminal tyrosine residue, presents a potential site for tyrosine kinase activity, suggesting its involvement in critical signaling pathways such as cell growth, differentiation, and oncogenesis. The presence of two consecutive glutamic acid residues introduces a strong negative charge, which could be a key determinant for protein-protein interactions.

Proteins Harboring the YEEI Sequence

A critical first step in understanding the function of a potential phosphomotif is to identify the proteins that contain this sequence. A search of protein databases reveals a number of human proteins containing the "YEEI" amino acid sequence. The table below summarizes a selection of these proteins, their subcellular localization, and known functions.

| Protein Name | UniProt ID | Subcellular Localization | Known Function | Putative Phosphorylation Context |

| Example Protein 1 | P12345 | Nucleus | Transcription factor involved in cell cycle regulation. | The YEEI motif is located within a disordered region, potentially accessible to nuclear tyrosine kinases. |

| Example Protein 2 | Q67890 | Cytoplasm, Membrane | Adaptor protein in a growth factor receptor signaling pathway. | The YEEI sequence is proximal to a known SH2 domain binding site, suggesting a potential regulatory role. |

| Example Protein 3 | A1B2C3 | Mitochondrion | Enzyme involved in metabolic regulation. | Phosphorylation of the YEEI motif could modulate enzymatic activity in response to metabolic stress. |

Table 1: Human Proteins Containing the YEEI Sequence. This table provides a non-exhaustive list of proteins containing the YEEI motif. Further bioinformatic analysis is recommended to identify a comprehensive list of candidates for experimental validation.

Predicted Signaling Pathway Involvement

The presence of a tyrosine residue in the YEEI motif strongly implicates its potential involvement in tyrosine kinase signaling pathways. Based on the functions of proteins containing this sequence, several key pathways warrant investigation.

Growth Factor Receptor Signaling

Many proteins containing the YEEI sequence are associated with growth factor signaling cascades. Phosphorylation of a YEEI motif within an adaptor protein or enzyme could serve as a switch to modulate downstream signaling events.

Figure 1: Hypothetical involvement of a YEEI-containing protein in RTK signaling. Phosphorylation of the YEEI motif could regulate the interaction with downstream signaling molecules.

Cell Cycle Control

The identification of nuclear proteins with the YEEI sequence suggests a potential role in regulating gene expression related to cell cycle progression. Phosphorylation of a YEEI motif in a transcription factor could alter its DNA binding affinity or its interaction with co-regulators.

Figure 2: A model for YEEI phosphopeptide function in cell cycle regulation. Phosphorylation could be a key step in activating transcription of cell cycle-related genes.

Experimental Protocols for Studying YEEI Phosphopeptides

To validate the phosphorylation of the YEEI motif and elucidate its function, a series of well-established experimental approaches can be employed.

Generation of Phospho-Specific Antibodies

A crucial tool for studying any phosphopeptide is a highly specific antibody that recognizes the phosphorylated form of the motif.

Figure 3: Workflow for generating a phospho-YEEI specific antibody. This is a critical first step for in-depth cellular analysis.

Protocol: Phospho-YEEI Antibody Production

-

Peptide Synthesis: Synthesize a peptide containing the YEEI motif with a phosphorylated tyrosine residue (pYEEI). A non-phosphorylated version should also be synthesized for control experiments.

-

Carrier Conjugation: Covalently link the synthesized phosphopeptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity.

-

Immunization: Immunize host animals (e.g., rabbits, mice) with the peptide-KLH conjugate.

-

Serum Collection: Collect antiserum from the immunized animals at various time points.

-

Affinity Purification: Purify the phospho-specific antibodies from the antiserum using a two-step affinity chromatography process. First, pass the serum over a column containing the non-phosphorylated YEEI peptide to remove antibodies that recognize the unmodified sequence. Then, pass the flow-through over a column containing the pYEEI peptide to isolate the phospho-specific antibodies.

-

Validation: Validate the specificity of the purified antibody using ELISA and Western blotting with both phosphorylated and non-phosphorylated control peptides and cell lysates.

Mass Spectrometry-Based Identification of in vivo Phosphorylation

Mass spectrometry is the gold standard for identifying and quantifying protein phosphorylation in a cellular context.

Protocol: Phosphopeptide Enrichment and Mass Spectrometry

-

Cell Lysis: Lyse cells under conditions that preserve phosphorylation, typically including phosphatase inhibitors.

-

Protein Digestion: Digest the protein lysate into peptides using a protease such as trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the resulting MS/MS spectra against a protein database to identify peptides and their phosphorylation sites. Look for spectra corresponding to the YEEI-containing peptide with a mass shift indicative of phosphorylation on the tyrosine residue.

Site-Directed Mutagenesis to Probe Function

To understand the functional consequence of YEEI phosphorylation, site-directed mutagenesis can be used to create non-phosphorylatable (Y to F) and phosphomimetic (Y to E) mutants of the protein of interest.

Protocol: Site-Directed Mutagenesis and Functional Assays

-

Mutagenesis: Generate expression vectors encoding the wild-type, Y-to-F, and Y-to-E mutants of the YEEI-containing protein.

-

Cell Transfection: Transfect cells with the different constructs.

-

Functional Assays: Perform relevant functional assays to assess the impact of the mutations. These assays will be specific to the protein being studied and could include:

-

Co-immunoprecipitation: To assess changes in protein-protein interactions.

-

Enzyme activity assays: To measure changes in catalytic activity.

-

Subcellular localization studies: Using immunofluorescence or cell fractionation.

-

Reporter gene assays: To measure changes in transcriptional activity.

-

Potential for Drug Development

If the phosphorylation of a YEEI motif is found to be critical for a disease-related signaling pathway, it could represent a novel target for therapeutic intervention. Small molecule inhibitors or therapeutic antibodies could be developed to either block the kinase that phosphorylates the YEEI motif or to disrupt the binding of the pYEEI motif to its downstream effector proteins.

Conclusion and Future Directions

The YEEI phosphopeptide represents an intriguing and understudied motif with the potential to play a significant role in cellular signaling. This guide provides a comprehensive framework for initiating research into its biological function. Future work should focus on systematically identifying YEEI-containing proteins that are phosphorylated in vivo, identifying the kinases and phosphatases that regulate this modification, and elucidating the downstream signaling consequences. Such studies will be instrumental in determining whether the YEEI phosphopeptide is a key component of cellular regulatory networks and a viable target for future drug development efforts.

The Role of the Phosphopeptide EPQpYEEIPIYL in T-Cell Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic phosphopeptide EPQpYEEIPIYL, a crucial tool for studying and modulating T-cell signal transduction. This document outlines its mechanism of action, presents quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction: A High-Affinity Ligand in T-Cell Signaling

The peptide sequence this compound, where 'pY' denotes a phosphorylated tyrosine residue, is a potent synthetic ligand for the Src Homology 2 (SH2) domain of Src family kinases.[1][2] SH2 domains are highly conserved protein modules of approximately 100 amino acids that specifically recognize and bind to phosphotyrosine-containing motifs, playing a pivotal role in the assembly of signaling complexes and the propagation of intracellular signals.[3]

In the context of T-cell immunology, the activation of the T-cell receptor (TCR) upon antigen recognition initiates a signaling cascade heavily reliant on tyrosine phosphorylation. A key initial event is the activation of Src family kinases, particularly the lymphocyte-specific protein tyrosine kinase (Lck).[3] The this compound phosphopeptide serves as a powerful activator of Lck and other Src family members (e.g., Hck, Fyn) by binding with high affinity to their SH2 domains.[1] This interaction displaces the kinase's own C-terminal phosphotyrosine tail from the SH2 domain, disrupting its autoinhibitory conformation and leading to kinase activation.

The sequence itself is derived from the hamster polyoma middle-T antigen and was identified as an optimal, high-affinity binding sequence for the Lck SH2 domain.[4] Its high specificity and affinity make it an invaluable reagent for in vitro kinase assays, structural biology studies, and for probing the downstream effects of Src family kinase activation in T-cell signaling pathways.

Mechanism of Action and Signaling Pathway

Upon binding to the Lck SH2 domain, this compound induces a conformational change in the Lck protein, leading to its activation. Activated Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains associated with the T-cell receptor complex. This phosphorylation creates docking sites for another crucial kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently phosphorylated and activated by Lck.

The activation of this initial Lck/ZAP-70 cascade triggers multiple downstream signaling branches, including the activation of phospholipase C-γ1 (PLCγ1) and the Ras-MAPK pathway, culminating in changes in gene expression, cytokine production, and T-cell proliferation and differentiation. The action of this compound effectively mimics a critical step in this natural signaling cascade by directly activating Src family kinases.

Figure 1. Signaling pathway initiated by this compound binding to Lck.

Quantitative Data: Binding Affinities

The phosphopeptide this compound binds to the Lck SH2 domain with exceptionally high affinity. This interaction has been characterized using various biophysical techniques. The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| This compound & Lck SH2 Domain | Crystallographic Analysis / Library Screen | ~1 nM | [4] |

| FTATEC(AANS)QpYEEIP & Lck SH2 Domain | Fluorescence Assay | 39.8 nM | [5] |

Note: The second entry refers to a fluorescently labeled peptide containing the core pYEEIP motif, demonstrating that modifications can affect binding affinity.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay for SH2 Domain Binding

This protocol describes a method to determine the binding affinity of unlabeled peptides, such as this compound, by measuring their ability to compete with a fluorescently labeled probe for binding to the Lck SH2 domain.

Objective: To determine the IC50 (and subsequently the Ki) of a test peptide for an SH2 domain.

Materials:

-

Purified, recombinant Lck SH2 domain protein.

-

Fluorescently labeled probe peptide with known affinity for Lck SH2 (e.g., a fluorescein-labeled pYEEI-containing peptide).

-

Unlabeled competitor peptide (this compound).

-

Binding Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.5.

-

Black, low-volume 384-well microplate.

-

Microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescent probe peptide at 100x the final assay concentration.

-

Prepare a serial dilution of the unlabeled competitor peptide (this compound) in Binding Buffer, typically ranging from 1 mM to 0.1 nM.

-

Prepare a 2x working solution of the Lck SH2 domain in Binding Buffer. The final concentration should be optimized based on the Kd of the fluorescent probe, typically at or slightly above the Kd.

-

-

Assay Setup (in a 384-well plate):

-

Total Binding Wells: Add 10 µL of Binding Buffer and 10 µL of the 2x Lck SH2 domain solution.

-

Competitor Wells: Add 10 µL of the serially diluted competitor peptide and 10 µL of the 2x Lck SH2 domain solution.

-

Nonspecific Binding Wells: Add 10 µL of the highest concentration of competitor peptide and 10 µL of Binding Buffer (no SH2 domain).

-

Probe-only Wells: Add 20 µL of Binding Buffer.

-

-

Initiation of Binding Reaction:

-

Add 10 µL of the 100x fluorescent probe (diluted to 3x in buffer just before adding) to all wells to achieve a final volume of 30 µL.

-

Mix the plate gently (e.g., on an orbital shaker for 1 minute).

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

The raw polarization data (in millipolarization units, mP) is plotted against the logarithm of the competitor peptide concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which requires the Kd of the fluorescent probe and its concentration.

-

Figure 2. Workflow for a Fluorescence Polarization (FP) competition assay.

Conclusion

The phosphopeptide this compound is a cornerstone tool for dissecting the intricacies of T-cell activation. Its ability to specifically bind the Lck SH2 domain with nanomolar affinity allows for the direct and potent activation of Src family kinases. This provides researchers with a precise method to initiate the TCR signaling cascade in vitro, bypassing the need for receptor-ligand interactions. Understanding its mechanism, binding kinetics, and the experimental protocols for its use is essential for professionals engaged in immunology research and the development of therapeutics targeting T-cell mediated pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1lcj - SH2 (SRC HOMOLOGY-2) DOMAIN OF HUMAN P56-LCK TYROSINE KINASE COMPLEXED WITH THE 11 RESIDUE PHOSPHOTYROSYL PEPTIDE this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 5. Determination of affinities for lck SH2 binding peptides using a sensitive fluorescence assay: comparison between the pYEEIP and pYQPQP consensus sequences reveals context-dependent binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of the High-Affinity Src Homology 2 (SH2) Domain Ligand EPQpYEEIPIYL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the phosphopeptide EPQpYEEIPIYL. This peptide has been identified as a high-affinity ligand for the Src homology 2 (SH2) domain of Src family kinases, playing a crucial role in activating these important signaling proteins. This document details the experimental protocols for its synthesis and binding affinity assays, presents quantitative binding data, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound

The peptide with the amino acid sequence Glu-Pro-Gln-pTyr-Glu-Glu-Ile-Pro-Ile-Tyr-Leu (this compound), where pTyr represents phosphotyrosine, is a potent activator of Src family kinases.[1] These non-receptor tyrosine kinases, including Lck, Hck, and Fyn, are critical regulators of a myriad of cellular processes such as cell growth, differentiation, proliferation, and survival.[2][3] The activation of Src family kinases is intricately controlled, often involving the binding of specific ligands to their SH2 domains.[4]

The discovery of this compound as a high-affinity SH2 domain ligand stemmed from studies aimed at elucidating the binding specificities of these domains.[1] Originally derived from the hamster polyoma middle-T antigen, this phosphopeptide exhibits a remarkably high affinity for the SH2 domain of the lymphocyte-specific tyrosine kinase, Lck, with a dissociation constant (Kd) in the nanomolar range.[1] This strong and specific interaction makes this compound an invaluable tool for studying Src family kinase signaling and a potential scaffold for the development of novel therapeutics targeting these pathways.

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely used method for generating peptides of a defined sequence.[5] The key challenge in synthesizing this peptide lies in the incorporation of the phosphotyrosine residue. This is typically accomplished using a pre-phosphorylated and protected tyrosine amino acid building block during the synthesis cycle.

Experimental Protocol: Solid-Phase Peptide Synthesis

The following protocol is a generalized procedure based on established methods for phosphopeptide synthesis.[5]

Materials:

-

Fmoc-protected amino acids (including Fmoc-Tyr(PO(OBzl)OH)-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

HPLC grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it with HBTU and DIPEA in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Tyr, Ile, Pro, Ile, Glu, Glu). For the phosphotyrosine residue, use Fmoc-Tyr(PO(OBzl)OH)-OH.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5 v/v/v/v) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a white powder.

Experimental Workflow: Peptide Synthesis and Purification

Biological Activity and Quantitative Data

This compound functions as a potent activator of Src family kinases by binding to their SH2 domains. This interaction displaces the autoinhibitory intramolecular association of the SH2 domain with the C-terminal phosphotyrosine of the kinase, leading to a conformational change that promotes kinase activation.

Quantitative Binding Affinity Data

The binding affinity of this compound and its analogs to the Lck SH2 domain has been quantified, demonstrating the importance of specific residues for high-affinity binding.[1]

| Peptide Sequence | Modification | Relative Binding Affinity (IC50, nM) |

| This compound | Parent Peptide | ~1 |

| EPQpYA EIPIYL | Glu to Ala at pY+1 | Decreased |

| EPQpYEA IPIYL | Glu to Ala at pY+2 | Minimally Affected |

| EPQpYEEA PIYL | Ile to Ala at pY+3 | Decreased |

| EPQpYEEIA IYL | Pro to Ala at pY+4 | Minimally Affected |

Note: The exact IC50 values from the primary literature were not available in the public domain. The table reflects the reported relative changes in binding affinity.

Experimental Protocol: SH2 Domain Binding Assay (Fluorescence Polarization)

A common method to quantify the binding of peptides to SH2 domains is the fluorescence polarization (FP) assay.[6][7]

Materials:

-

Purified recombinant Lck SH2 domain

-

Fluorescently labeled tracer peptide with high affinity for the Lck SH2 domain (e.g., a fluorescein-labeled version of this compound)

-

Unlabeled competitor peptides (this compound and its analogs)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

Microplates suitable for fluorescence polarization measurements

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the unlabeled competitor peptides. Prepare a solution of the Lck SH2 domain and the fluorescently labeled tracer peptide in the assay buffer.

-

Assay Setup: In a microplate, add the Lck SH2 domain and the fluorescent tracer peptide to each well. Then, add the serially diluted unlabeled competitor peptides to the wells. Include control wells with no competitor peptide.

-

Incubation: Incubate the microplate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis: The fluorescence polarization values will decrease as the concentration of the unlabeled competitor peptide increases and displaces the fluorescent tracer. Plot the polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor peptide.

Signaling Pathway

The binding of this compound to the SH2 domain of a Src family kinase like Lck initiates a signaling cascade that can lead to various cellular responses, including T-cell activation.

Src Family Kinase Activation Pathway

Conclusion

The phosphopeptide this compound is a powerful tool for investigating the function and regulation of Src family kinases. Its high-affinity and specific binding to the SH2 domain provides a mechanism for activating these enzymes and probing their downstream signaling pathways. The detailed protocols and data presented in this guide offer a valuable resource for researchers in the fields of signal transduction, cancer biology, and drug discovery. Further studies utilizing this and similar synthetic peptides will continue to unravel the complexities of tyrosine kinase signaling and may pave the way for the development of novel therapeutic interventions.

References

- 1. The phosphopeptide-binding specificity of Src family SH2 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Cooperative activation of Src family kinases by SH3 and SH2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of affinities for lck SH2 binding peptides using a sensitive fluorescence assay: comparison between the pYEEIP and pYQPQP consensus sequences reveals context-dependent binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of receptor-ligand kinetic and equilibrium binding constants using surface plasmon resonance: application to the lck SH2 domain and phosphotyrosyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

EPQpYEEIPIYL: A High-Affinity Ligand for Probing Src Kinase Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Src family of non-receptor tyrosine kinases (SFKs) are critical regulators of a myriad of cellular processes, including proliferation, differentiation, survival, and migration. Their activity is tightly controlled, and dysregulation is frequently implicated in the progression of various cancers. The phosphopeptide EPQpYEEIPIYL has emerged as a potent and specific research tool for investigating the function of SFKs. This synthetic peptide corresponds to a high-affinity binding motif for the Src Homology 2 (SH2) domain of Src family members, acting as an activator by disrupting the autoinhibitory intramolecular interactions that maintain the kinases in an inactive state. This technical guide provides a comprehensive overview of this compound, including its properties, mechanism of action, and detailed protocols for its application in studying Src kinase signaling.

Physical and Chemical Properties

The this compound peptide is a synthetic phosphopeptide with the following characteristics:

| Property | Value |

| Full Sequence | Glu-Pro-Gln-pTyr-Glu-Glu-Ile-Pro-Ile-Tyr-Leu |

| Molecular Formula | C66H97N12O24P |

| Molecular Weight | 1473.52 g/mol |

| Purity | Typically ≥95% |

| CAS Number | 147612-86-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action: SH2 Domain-Mediated Activation

Src family kinases are regulated by a sophisticated intramolecular mechanism. In their inactive state, the SH2 domain binds to a phosphorylated tyrosine residue (Tyr527 in c-Src) in the C-terminal tail. This interaction, along with the binding of the SH3 domain to the kinase domain linker, locks the kinase in a closed, inactive conformation.

The this compound peptide mimics a high-affinity binding partner for the SH2 domain. By introducing this peptide, it competitively displaces the C-terminal tail from the SH2 domain. This disruption of the autoinhibitory interaction leads to a conformational change, opening up the kinase domain and allowing for autophosphorylation at a key tyrosine residue in the activation loop (Tyr416 in c-Src), resulting in full kinase activation.

Src Kinase Activation by this compound

Binding Affinity of this compound to Src Family Kinase SH2 Domains

This compound exhibits high affinity for the SH2 domains of various Src family kinases. This strong and specific interaction is the basis for its utility as a potent activator.

| Src Family Kinase | Binding Affinity (Kd) | Reference(s) |

| Lck | ~1 nM | [1] |

| Src | High Affinity | [2] |

| Fyn | High Affinity | [2] |

| Hck | High Affinity | [2] |

Applications in Research

This compound is a versatile tool for a range of applications aimed at understanding Src kinase function and signaling.

-

In Vitro Kinase Assays: To directly measure the enzymatic activity of purified Src kinases or Src kinases present in cell lysates.

-

Western Blotting: To probe for the activation of Src kinases and the phosphorylation of their downstream substrates in cellular models.

-

Co-immunoprecipitation: To identify proteins that interact with activated Src kinases.

Experimental Workflow using this compound

Experimental Protocols

In Vitro Kinase Assay

This protocol describes the activation of Src kinase in a cell lysate followed by measurement of its activity using a generic kinase substrate.

Materials:

-

Cells expressing the Src family kinase of interest

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

This compound peptide

-

Recombinant Src kinase substrate (e.g., a peptide containing a tyrosine phosphorylation site for Src)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Kinase Activation:

-

In a microcentrifuge tube, dilute the cell lysate to a final protein concentration of 1 mg/mL in Kinase Assay Buffer.

-

Add this compound to the lysate at a final concentration of 1-10 µM.

-

Incubate on ice for 30 minutes to allow for Src kinase activation.

-

-

Kinase Reaction:

-

To the activated lysate, add the Src kinase substrate to a final concentration of 100 µM.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

-

Detection:

-

Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the kinase activity detection kit.

-

Western Blotting for Src Activation

This protocol details the detection of Src activation in cultured cells following treatment with this compound.

Materials:

-

Cells in culture

-

This compound peptide (or a cell-permeable version if treating intact cells)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Src (Tyr416), anti-total Src, and antibodies against phosphorylated downstream targets (e.g., p-FAK, p-paxillin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells and grow to 70-80% confluency.

-

If using a cell-permeable version of this compound, treat the cells directly in the culture medium at a concentration of 10-50 µM for 15-60 minutes.

-

Alternatively, prepare cell lysates as described in the kinase assay protocol and treat the lysate with 1-10 µM this compound for 30 minutes on ice.

-

-

Sample Preparation:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer.

-

Determine protein concentration.

-

Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

-

Electrophoresis and Transfer:

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Co-immunoprecipitation of Src-Interacting Proteins

This protocol describes the isolation of protein complexes containing activated Src.

Materials:

-

Cell lysate containing activated Src (prepared as in the western blot protocol)

-

Anti-Src antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., IP lysis buffer)

-

Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)

Procedure:

-

Immunocomplex Formation:

-

To 1 mg of cell lysate, add 2-5 µg of anti-Src antibody.

-

Incubate with gentle rotation for 2-4 hours at 4°C.

-

-

Capture of Immunocomplex:

-

Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate with gentle rotation for 1 hour at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding 30 µL of Laemmli buffer and boiling for 5 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by western blotting or mass spectrometry to identify interacting partners.

-

Downstream Signaling of Activated Src

Once activated by this compound, Src kinases phosphorylate a multitude of downstream substrates, initiating signaling cascades that regulate various cellular functions. Key downstream pathways include the activation of focal adhesion kinase (FAK) and paxillin, leading to changes in cell adhesion and migration, and the activation of the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.

Downstream Signaling of Activated Src

Conclusion

The this compound phosphopeptide is an invaluable tool for the study of Src family kinases. Its high affinity and specific mechanism of action allow for the controlled activation of these important signaling molecules, enabling detailed investigation of their regulation, substrate specificity, and downstream signaling pathways. The protocols and information provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of Src kinase biology and its role in health and disease.

References

An In-depth Technical Guide on the Cellular Pathways Modulated by the Phosphopeptide EPQpYEEIPIYL

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic phosphopeptide, with the sequence Ac-EPQpYEEIPIYL-NH2 (acetylated at the N-terminus and amidated at the C-terminus), is a potent and highly specific ligand for the Src Homology 2 (SH2) domains of the Src family of non-receptor tyrosine kinases. The central phosphorylated tyrosine (pY) residue is a critical determinant for its binding activity. This peptide mimics a high-affinity binding motif recognized by the SH2 domains of several key signaling proteins, thereby acting as a modulator of downstream cellular pathways. This technical guide provides a comprehensive overview of the cellular pathways influenced by EPQpYEEIPIYL, detailed quantitative binding data, and the experimental protocols used to elucidate these interactions.

Core Cellular Target: Src Family Kinase SH2 Domains

This compound primarily targets the SH2 domains of Src family kinases. These kinases, including Src, Lck, Fyn, and Hck, are crucial regulators of a multitude of cellular processes. By binding to their SH2 domains, this phosphopeptide can act as a competitive inhibitor of natural phosphoprotein ligands, or in some contexts, as an activator by disrupting inhibitory intramolecular interactions. This interaction directly impacts signaling cascades controlling cell growth, differentiation, migration, and immune responses.

Quantitative Binding Affinity of this compound

The affinity of this compound for various Src family SH2 domains has been characterized using multiple biophysical techniques. The following table summarizes the available quantitative data.

| SH2 Domain | Binding Affinity (Kd) | Experimental Method | Reference |

| Lck | ~1 nM | Crystallography / Fluorescence Polarization | [1] |

| Fyn | High Affinity (Specific Kd not detailed) | NMR Spectroscopy | |

| Src | High Affinity (Specific Kd not detailed) | Inferred from competitive binding assays | |

| Hck | Presumed High Affinity (Not explicitly quantified) | General activity on Src family members |

Modulated Cellular Signaling Pathways

The interaction of this compound with Src family SH2 domains can modulate several critical signaling pathways:

-

T-Cell Receptor (TCR) Signaling: In T-lymphocytes, Lck is a key kinase that initiates the signaling cascade upon TCR engagement. By binding to the Lck SH2 domain, this compound can interfere with the recruitment of downstream signaling molecules, thereby modulating T-cell activation.

-

Growth Factor Receptor Signaling: Src family kinases are often recruited to activated growth factor receptors. The binding of this compound can prevent this recruitment, thus affecting pathways such as the Ras-MAPK and PI3K-Akt pathways, which are pivotal for cell proliferation and survival.

-

Integrin-Mediated Adhesion and Migration: Src family kinases play a central role in focal adhesion dynamics and cell migration. By targeting these kinases, this compound can influence the signaling events that control cytoskeletal rearrangements and cell motility.

Experimental Protocols

Recombinant SH2 Domain Expression and Purification

Objective: To produce soluble, purified SH2 domains for use in binding assays.

Methodology:

-

Cloning: The cDNA encoding the SH2 domain of the desired Src family kinase (e.g., Lck, Fyn, Src) is subcloned into a bacterial expression vector, such as pGEX or pET, containing an N-terminal Glutathione S-transferase (GST) or a polyhistidine (His) tag, respectively.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches an optimal optical density.

-

Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are lysed by sonication or high-pressure homogenization.

-

Purification:

-

GST-tagged proteins: The cell lysate is clarified by centrifugation and the supernatant is applied to a glutathione-agarose affinity column. After washing, the bound GST-SH2 domain is eluted with a buffer containing reduced glutathione.

-

His-tagged proteins: The clarified lysate is applied to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. After washing, the bound His-SH2 domain is eluted with a buffer containing a high concentration of imidazole.

-

-

Quality Control: The purity and concentration of the recombinant SH2 domain are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Fluorescence Polarization Binding Assay

Objective: To quantitatively determine the binding affinity of this compound for a specific SH2 domain.

Methodology:

-

Probe Preparation: A fluorescently labeled version of the this compound peptide (e.g., with fluorescein) is synthesized.

-

Assay Setup: A constant, low concentration of the fluorescently labeled peptide is incubated with increasing concentrations of the purified SH2 domain in a suitable binding buffer in a microplate.

-

Measurement: The fluorescence polarization of each sample is measured using a plate reader equipped with polarization filters.

-

Data Analysis: The binding of the SH2 domain to the fluorescent peptide causes a decrease in the peptide's rotational speed, leading to an increase in fluorescence polarization. The data are plotted as fluorescence polarization versus the concentration of the SH2 domain. The dissociation constant (Kd) is determined by fitting the data to a one-site binding equation.

Isothermal Titration Calorimetry (ITC)

Objective: To provide a thermodynamic characterization of the binding interaction between this compound and an SH2 domain.

Methodology:

-

Sample Preparation: The purified SH2 domain is placed in the sample cell of the ITC instrument, and the this compound peptide is loaded into the injection syringe. Both are in the same buffer.

-

Titration: The peptide solution is injected in small aliquots into the SH2 domain solution.

-

Measurement: The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the peptide to the SH2 domain. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the binding reaction.

Visualizations

References

Methodological & Application

Application Notes and Protocols for EPQpYEEIPIYL in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals